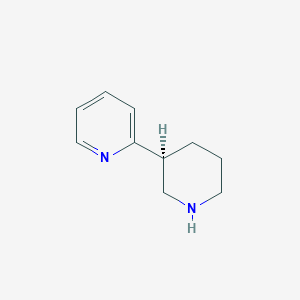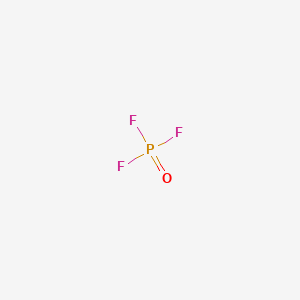
trans-2,3-Divinyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2,3-Divinyloxirane: is an organic compound belonging to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of two vinyl groups attached to the oxirane ring. The structure of this compound makes it an interesting subject for various chemical studies due to its strained ring system and potential for diverse chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Stereoselective Tandem Iridium-Catalyzed Alkene Isomerization-Cope Rearrangement: This method involves the use of an iridium-based catalyst to isomerize alkenes, followed by a Cope rearrangement to form trans-2,3-Divinyloxirane with high regio- and stereocontrol.
Gas Phase Racemization: The compound can also be synthesized through the racemization of cis-2,3-Divinyloxirane in the gas phase.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-2,3-Divinyloxirane can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: Substitution reactions can occur at the vinyl groups or the oxirane ring, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives such as diols or epoxides.
Reduction Products: Reduced forms such as alkanes or alcohols.
Substitution Products: Substituted oxiranes or vinyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Study of Reaction Mechanisms: trans-2,3-Divinyloxirane is used to study the mechanisms of various chemical reactions, including isomerization and rearrangement processes.
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biological Activity Studies: The compound is used in studies to understand its potential biological activities and interactions with biological molecules.
Industry:
Material Science:
Mecanismo De Acción
The mechanism of action of trans-2,3-Divinyloxirane involves its ability to undergo various chemical transformations due to the strained nature of the oxirane ring. The compound can participate in electrocyclic processes, leading to the formation of intermediates such as carbonyl ylides . These intermediates can further react to form a variety of products, depending on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
cis-2,3-Divinyloxirane: The cis isomer of trans-2,3-Divinyloxirane, which has different stereochemistry and reactivity.
2,3-Diaryloxiranes: Compounds with aryl groups attached to the oxirane ring, which exhibit different chemical properties and reactivity.
2,3-Dimethyloxirane: A compound with methyl groups instead of vinyl groups, leading to different chemical behavior.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of vinyl groups, which provide distinct reactivity patterns compared to other oxiranes. The compound’s ability to undergo stereoselective transformations and participate in various chemical reactions makes it a valuable subject for research in organic chemistry .
Propiedades
Número CAS |
13051-61-1 |
|---|---|
Fórmula molecular |
C6H8O |
Peso molecular |
96.13 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-bis(ethenyl)oxirane |
InChI |
InChI=1S/C6H8O/c1-3-5-6(4-2)7-5/h3-6H,1-2H2/t5-,6-/m1/s1 |
Clave InChI |
WVLXAFYCRVAZSM-PHDIDXHHSA-N |
SMILES |
C=CC1C(O1)C=C |
SMILES isomérico |
C=C[C@@H]1[C@H](O1)C=C |
SMILES canónico |
C=CC1C(O1)C=C |
Key on ui other cas no. |
13051-61-1 |
Sinónimos |
trans-2,3-divinyloxirane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Z)-3-chloroprop-2-enyl] acetate](/img/structure/B78641.png)
![3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol](/img/structure/B78642.png)
![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B78643.png)


![2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione](/img/structure/B78649.png)







